molecular formula C24H24ClN3O3S B11374791 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11374791
M. Wt: 470.0 g/mol
InChI Key: PKQKEQVQJROHRP-UHFFFAOYSA-N
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Description

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with various functional groups, including a chloro-methylphenyl group, a methoxyphenyl group, and a carboxamide group. The presence of these diverse functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Functional Groups: The chloro-methylphenyl group can be introduced through electrophilic aromatic substitution reactions, while the methoxyphenyl group can be added via nucleophilic aromatic substitution.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470.0 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C24H24ClN3O3S/c1-14-9-10-17(12-18(14)25)27-21(29)13-32-24-22(15(2)11-16(3)26-24)23(30)28-19-7-5-6-8-20(19)31-4/h5-12H,13H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

PKQKEQVQJROHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3OC)Cl

Origin of Product

United States

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